4-bromo-N-(quinolin-5-yl)benzamide
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Overview
Description
4-Bromo-N-(quinolin-5-yl)benzamide is a chemical compound that features a quinoline moiety attached to a benzamide structure with a bromine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(quinolin-5-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with quinoline-5-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-N-(quinolin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as elastase, which is involved in inflammatory processes.
Biological Studies: The compound’s interactions with biological targets, such as proteins and nucleic acids, are studied to understand its potential therapeutic effects.
Materials Science:
Mechanism of Action
The mechanism of action of 4-bromo-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing it from degrading elastin and other proteins. This inhibition can reduce inflammation and tissue damage . The quinoline moiety is crucial for its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(quinolin-8-yl)benzamide: Similar structure but with the quinoline moiety attached at the 8-position.
4-Bromo-N-(quinolin-3-yl)benzamide: Quinoline moiety attached at the 3-position.
4-Bromo-N-(quinolin-2-yl)benzamide: Quinoline moiety attached at the 2-position.
Uniqueness
4-Bromo-N-(quinolin-5-yl)benzamide is unique due to the specific positioning of the quinoline moiety, which can influence its binding interactions and biological activity. The 5-position attachment may provide distinct steric and electronic properties compared to other positional isomers, potentially leading to different biological effects and applications .
Properties
Molecular Formula |
C16H11BrN2O |
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Molecular Weight |
327.17 g/mol |
IUPAC Name |
4-bromo-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C16H11BrN2O/c17-12-8-6-11(7-9-12)16(20)19-15-5-1-4-14-13(15)3-2-10-18-14/h1-10H,(H,19,20) |
InChI Key |
YKDTWOVXDKBEDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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